molecular formula C11H10FNO2 B591618 (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol CAS No. 1018297-63-6

(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol

Cat. No. B591618
CAS RN: 1018297-63-6
M. Wt: 207.204
InChI Key: YTPVTPNVCHCMAT-UHFFFAOYSA-N
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Description

(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol, or 4-Fluoro-5-methylisoxazole-4-methanol (FMIM), is an organic compound that is widely used in scientific research and laboratory experiments. FMIM is a versatile compound that can be used in a variety of applications, including synthesis, catalysis, and drug development.

Scientific Research Applications

Catalyst- and Solvent-Free Synthesis

The compound has been utilized in the development of efficient, regioselective synthesis methods for heterocyclic amides. An example includes the catalyst- and solvent-free synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide through microwave-assisted Fries rearrangement. This process involves the formation of an intimate ion pair as a key step, validated by density functional theory (DFT) calculations and crystallographic analysis (Moreno-Fuquen et al., 2019).

Structural Characterization

The compound has been integral in the synthesis and structural characterization of isostructural thiazoles with fluorophenyl groups. These synthesized materials, upon crystallization, offer insights into molecular conformations and intermolecular interactions, highlighting the compound's utility in material science (Kariuki et al., 2021).

Molecular Aggregation Studies

Studies on molecular aggregation, especially in organic solvent solutions, have utilized similar compounds to understand the effects of substituent group structure on molecule aggregation interactions. This research is vital for designing materials with specific optical properties (Matwijczuk et al., 2016).

Crystal Structure Analysis

The synthesis and crystal structure analysis of substituted thiophenes have revealed a wide spectrum of biological activities and applications in pharmaceuticals and material science. This highlights the importance of these compounds in the development of new materials and drugs (Nagaraju et al., 2018).

Antitumor Activity

Compounds structurally related to (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol have been synthesized and tested for antitumor activity. These studies are crucial for the development of new chemotherapeutic agents (Tang & Fu, 2018).

Density Functional Theory (DFT) Study

DFT studies on boric acid ester intermediates with benzene rings have provided insights into molecular structures, electrostatic potential, and physicochemical properties, essential for the design of functional materials (Huang et al., 2021).

properties

IUPAC Name

[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO2/c1-7-10(6-14)11(13-15-7)8-2-4-9(12)5-3-8/h2-5,14H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPVTPNVCHCMAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=C(C=C2)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00651470
Record name [3-(4-Fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol

CAS RN

1018297-63-6
Record name [3-(4-Fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

As described for example 88d, 3-(4-fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid ethyl ester (3.0 g, 12 mmol) was converted, instead of 3-(3-fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid ethyl ester, to the title compound (1.8 g, 71%) which was obtained as a white solid. MS: m/e=208.1 [M+H]+.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
71%

Synthesis routes and methods II

Procedure details

To a solution of 3-(4-fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid ethyl ester (3.0 g, 12 mmol) (6.18 g, 25 mmol) in THF (320 mL) was added portionwise lithiumaluminiumhydride (528 mg, 14 mmol) at 0° C. and the reaction mixture was stirred at room temperature for 3 h. The mixture was then cooled to 0° C. and water (518 μL) added followed by sodium hydroxide (15% solution, 518 μL) and then again water (1.5 mL) and the mixture then stirred overnight at room temperature. The precipitate was then filtered off and washed with THF. The combined washings and filtrate were then evaporated. Purification by chromatography (SiO2, heptane:ethyl acetate=100:0 to 1:1) afforded the title compound (1.8 g, 71%) which was obtained as a white solid. MS: m/e=208.1 [M+H]+.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
528 mg
Type
reactant
Reaction Step One
Name
Quantity
320 mL
Type
solvent
Reaction Step One
Name
Quantity
518 μL
Type
reactant
Reaction Step Two
Quantity
518 μL
Type
reactant
Reaction Step Three
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Four
Yield
71%

Synthesis routes and methods III

Procedure details

A suspension of 448 g of tetrahydrofuran and 95 g (0.70 mol) of zinc chloride was stirred at 20-30° C. for 1 h. 23.6 g (0.62 mol) of sodium borohydride were added in portions at 20-38° C. and the mixture subsequently stirred at 60-65° C. for 3 h. A solution of 69 g (0.31 mol) of 3-(4-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid in 220 g THF was added dropwise and the resulting mixture stirred at 60-65° C. for 16 h. The reaction was then quenched by the drop wise addition of mixture of 93 g of HCl in 202 g of water at 5-10° C. The mixture was stirred at this temperature for 2 h to dissolve the solids completely. The solvent was removed under reduced pressure with a jacket temperature of 35-40° C. To the residue were added 510 g of water. The resulting suspension was cooled to 20-30° C. and the crystals were filtered off and washed with water. The crude wet product was stirred for 1 h in a mixture of 150 g of water, 31 g of HCl and 419 g of MTBE. The lower aqueous phase was removed and organic phase was dried with 25 kg of anhydrous sodium sulfate, stirred for 0.5 h and filtered under nitrogen. The filtrate was almost completely concentrated under reduced pressure at 40-45° C. The residue was treated at 20-25° C. with 100 g of MTBE. The mixture was stirred at 55-60° C. for 2 h, cooled to 0° C. and subsequently stirred at this temperature for additional 2 h. The crystals were filtered off and dried at 45-50° C. in vacuum over night to afford 42 g (66% yield) of the title alcohol as an off-white solid with a purity of 99.9% (HPLC).
Quantity
23.6 g
Type
reactant
Reaction Step One
Quantity
69 g
Type
reactant
Reaction Step Two
Name
Quantity
220 g
Type
solvent
Reaction Step Two
Quantity
95 g
Type
catalyst
Reaction Step Three
Quantity
448 g
Type
solvent
Reaction Step Three
Yield
66%

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